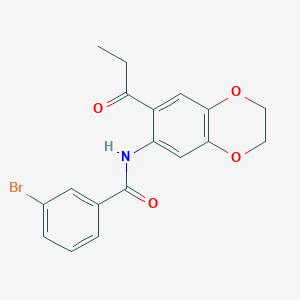![molecular formula C15H16N6S2 B11070624 3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11070624.png)
3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule.
!Thiazole)
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Its odor resembles that of pyridine. Interestingly, thiazole is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system function.
Preparation Methods
Synthetic Routes:: While there are several synthetic routes to thiazole derivatives, one common method involves cyclization of α-haloketones with thiourea. For example, reacting α-bromoketones with thiourea yields thiazoles.
Industrial Production:: Thiazole derivatives find applications in various fields, including pharmaceuticals, agrochemicals, and dyes. specific industrial-scale production methods for this compound may vary based on the desired derivative.
Chemical Reactions Analysis
Thiazoles participate in diverse chemical reactions:
Electrophilic Substitution: The C-5 atom can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.
Common reagents include halogens, acids, and bases. Thiazoles can be oxidized, reduced, and undergo substitution reactions. Major products depend on the specific reaction conditions.
Scientific Research Applications
Thiazoles exhibit a wide range of biological activities:
Antimicrobial: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.
Antiretroviral: Ritonavir, used in HIV treatment, features a thiazole moiety.
Antifungal: Abafungin contains a thiazole scaffold.
Antineoplastic: Tiazofurin and Bleomycine are thiazole-based antineoplastic drugs.
Mechanism of Action
The precise mechanism by which thiazoles exert their effects varies depending on the specific derivative. They may interact with molecular targets or pathways involved in disease processes.
Comparison with Similar Compounds
Thiazoles are unique due to their diverse biological activities. Similar compounds include imidazoles, oxazoles, and other azoles.
Properties
Molecular Formula |
C15H16N6S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
InChI |
InChI=1S/C15H16N6S2/c1-3-22-15-19-18-14-20(15)13-11(12-16-7-17-21(12)14)9-5-4-8(2)6-10(9)23-13/h7-8H,3-6H2,1-2H3 |
InChI Key |
AWOOPWKJORDBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1C3=C(C4=C(S3)CC(CC4)C)C5=NC=NN52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11070548.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11070551.png)
![N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11070558.png)
![4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11070564.png)
![N-(2-chlorophenyl)-2-[(naphthalen-1-ylcarbamoyl)amino]benzamide](/img/structure/B11070568.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11070575.png)
![2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11070580.png)
![Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11070590.png)
![1-(4-Methoxyphenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11070597.png)
![3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11070599.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide](/img/structure/B11070608.png)
![2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11070613.png)

